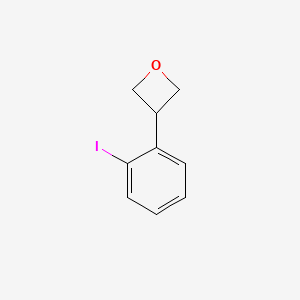

3-(2-Iodophenyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUDRSLCHNFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Iodophenyl)oxetane CAS number and molecular weight

This technical guide provides an in-depth analysis of 3-(2-Iodophenyl)oxetane , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

3-(2-Iodophenyl)oxetane (CAS: 1820641-89-1) is a bifunctional intermediate combining a strained oxetane ring with an ortho-iodo aryl handle. In modern drug discovery, the oxetane moiety serves as a superior bioisostere for gem-dimethyl or carbonyl groups, offering improved aqueous solubility and metabolic stability compared to carbocyclic analogs. The ortho-iodine substituent provides a critical "exit vector," enabling the rapid diversification of the scaffold via transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without compromising the sensitive oxetane core.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1820641-89-1 |

| IUPAC Name | 3-(2-Iodophenyl)oxetane |

| Molecular Formula | |

| Molecular Weight | 260.07 g/mol |

| Appearance | Colorless to pale yellow oil (typical for low MW aryloxetanes) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| SMILES | IC1=CC=CC=C1C2COC2 |

| Key Structural Feature | 3,3-disubstituted oxetane geometry (puckered ring) |

Advanced Synthesis: The Directed Ortho-Metalation (DoM) Protocol[1]

While 3-aryloxetanes can be synthesized via cross-coupling of 3-iodooxetane with arylboronic acids, the specific installation of an iodine atom at the ortho position is chemically challenging due to potential catalyst poisoning or homocoupling side reactions.

The most authoritative and high-fidelity method for synthesizing 3-(2-Iodophenyl)oxetane exploits the Lewis basicity of the oxetane oxygen to direct regioselective lithiation.

Mechanism of Action

The oxetane oxygen acts as a Directed Metalation Group (DMG) .[1] When treated with an alkyllithium reagent, the lithium cation coordinates to the ethereal oxygen. This coordination brings the basic alkyl anion into varying proximity with the ortho-protons of the phenyl ring, significantly lowering the transition state energy for deprotonation at the C2 position.

Step-by-Step Experimental Protocol

Note: This protocol is derived from validated methodologies for the functionalization of 3-aryloxetanes (e.g., Bull, Capriati).

Reagents:

-

Substrate: 3-Phenyloxetane (1.0 equiv)

-

Base: sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane) or n-BuLi/TMEDA complex.

-

Electrophile: Iodine (

) (1.2 equiv) dissolved in anhydrous THF. -

Solvent: Anhydrous THF (0.2 M concentration).

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Charge with 3-phenyloxetane and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add sec-BuLi dropwise over 20 minutes. The low temperature is critical to prevent nucleophilic attack of the organolithium on the strained oxetane ring (ring opening).

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the ortho-lithiated species.

-

Quench: Add the solution of Iodine (

) in THF dropwise. The color will fade as the iodine is consumed. -

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine. Extract with Ethyl Acetate ( -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Synthetic Logic Visualization

Figure 1: Reaction pathway for the Directed Ortho-Metalation (DoM) synthesis of 3-(2-Iodophenyl)oxetane.[1][2] The oxetane oxygen directs the lithium base to the ortho position.

Medicinal Chemistry Applications

Bioisosterism & Physicochemical Tuning

3-(2-Iodophenyl)oxetane is primarily used to introduce the oxetane ring into drug scaffolds. The oxetane ring is a high-value bioisostere for:

-

Gem-dimethyl groups: It occupies similar steric volume but lowers logP (lipophilicity) by ~1.0 unit due to the oxygen dipole.

-

Carbonyl groups: It acts as a hydrogen bond acceptor but is metabolically stable to reductases and hydrolases.

The "Iodine Handle" Advantage

The 2-iodo position is not merely a substituent; it is a reactive handle. In a drug discovery campaign, this molecule serves as a modular core .

-

Suzuki Coupling: Coupling with aryl boronic acids creates biaryl systems with a pendant oxetane (solubility anchor).

-

Sonogashira Coupling: Reaction with alkynes extends the carbon skeleton.

-

Heck Reaction: Formation of styrene derivatives.

Self-Validating Logic: The iodine is placed ortho to the oxetane.[3] This steric crowding can twist the resulting biaryl system, forcing a non-planar conformation ("Escaping Flatland"), which is a key strategy in modern drug design to improve selectivity and solubility.

Safety & Handling Protocols

-

Peroxide Hazard: Like all ethers, oxetanes can form explosive peroxides upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 4°C. Test for peroxides before distillation.

-

Strained Ring Reactivity: The oxetane ring has significant ring strain (~106 kJ/mol). Avoid exposure to strong Lewis acids (

, -

Halogenated Waste: Dispose of as halogenated organic waste.

References

-

Compound Data: Labsolu. (n.d.). 3-(2-iodophenyl)oxetane CAS 1820641-89-1. Retrieved from

-

Oxetane Synthesis & DoM: Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from

-

Lithiation of Oxetanes: Capriati, V., et al. (2014).[1] Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications.[3] Retrieved from

-

Medicinal Chemistry Utility: Wuitschik, G., Carreira, E. M., et al. (2006).[4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Iodophenyl)oxetane

Foreword: The Strategic Importance of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its inherent strain and the Lewis basicity of the oxygen atom allow it to act as a potent hydrogen bond acceptor, often improving aqueous solubility and metabolic stability when replacing more conventional groups like gem-dimethyl or carbonyl functionalities.[3][4] The compound 3-(2-Iodophenyl)oxetane serves as both a key building block and a compelling subject for structural analysis, combining the unique properties of the oxetane ring with the synthetic versatility of an aryl iodide. This guide provides a comprehensive, multi-technique spectroscopic analysis (NMR, MS, IR) of this molecule, offering researchers and drug development professionals a foundational understanding of its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For 3-(2-Iodophenyl)oxetane, both ¹H and ¹³C NMR are indispensable for unambiguous confirmation of its structure.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The analysis hinges on predicting how the electronegative oxygen of the oxetane and the anisotropic and inductive effects of the iodo-substituted benzene ring influence the chemical shifts of adjacent protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Iodophenyl)oxetane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic molecules and its single, well-defined residual solvent peak.[5]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the complex multiplets of the oxetane ring.[6]

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The expected ¹H NMR data is summarized below. The protons are labeled for clarity:

Table 1: Predicted ¹H NMR Data for 3-(2-Iodophenyl)oxetane (in CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Hd | 7.85 - 7.95 | dd | J ≈ 8.0, 1.5 | 1H | Ortho to iodine, deshielded by inductive effect. |

| Hc | 7.35 - 7.45 | td | J ≈ 7.5, 1.5 | 1H | Meta to iodine, coupled to two neighbors. |

| Hb | 7.25 - 7.35 | dd | J ≈ 7.5, 1.5 | 1H | Ortho to the oxetane substituent. |

| Ha | 7.00 - 7.10 | td | J ≈ 7.5, 1.5 | 1H | Para to iodine, least deshielded aromatic proton. |

| Hf | 4.90 - 5.05 | t | J ≈ 6.5 | 2H | Methylene protons (C2/C4) adjacent to oxygen. Deshielded.[3][7] |

| He | 4.75 - 4.90 | t | J ≈ 6.5 | 2H | Methylene protons (C2/C4) adjacent to oxygen. Deshielded.[3][7] |

| Hg | 4.20 - 4.35 | p | J ≈ 7.0 | 1H | Methine proton (C3) coupled to four adjacent methylene protons. |

Note: The oxetane protons (He, Hf) are chemically equivalent but magnetically non-equivalent, often presenting as a more complex pattern than simple triplets. However, for simplicity, they are represented as triplets here. The actual spectrum may show two distinct multiplets.

Trustworthiness through Analysis:

-

Aromatic Region (7.0-8.0 ppm): The four protons on the benzene ring appear as distinct, coupled signals characteristic of a 1,2-disubstituted system. The proton ortho to the iodine (Hd) is the most downfield due to the strong electron-withdrawing inductive effect of the halogen.

-

Oxetane Methylene Protons (He, Hf, ~4.7-5.1 ppm): These four protons at the C2 and C4 positions are significantly deshielded by the adjacent electronegative oxygen atom, placing their signals far downfield for aliphatic protons.[4]

-

Oxetane Methine Proton (Hg, ~4.2-4.4 ppm): This proton is coupled to the four methylene protons on the oxetane ring, resulting in a pentet (or multiplet). Its chemical shift is influenced by both the oxetane oxygen and the attached aromatic ring.

Caption: Key ¹H-¹H spin-spin couplings in 3-(2-Iodophenyl)oxetane.

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments in the molecule. Chemical shifts are highly sensitive to hybridization and the inductive effects of substituents, allowing for a complete carbon skeleton assignment. The "heavy atom effect" of iodine is a key diagnostic feature.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrumentation: Acquired on a 400 MHz spectrometer, corresponding to a ¹³C frequency of 100 MHz.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (to produce singlets for all carbons).

-

Pulse Angle: 45°

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Similar to ¹H NMR, with referencing to the CDCl₃ solvent peak (δ = 77.16 ppm).[5]

Table 2: Predicted ¹³C NMR Data for 3-(2-Iodophenyl)oxetane (in CDCl₃)

| Carbon Number | Predicted δ (ppm) | Rationale |

| C-Ar (ipso-Oxetane) | 145 - 148 | Quaternary carbon attached to the oxetane, deshielded. |

| C-Ar (CH) | 128 - 140 | Aromatic CH carbons, appearing in the typical downfield region. |

| C-Ar (ipso-Iodine) | 95 - 100 | Heavy Atom Effect: The ipso-carbon attached to iodine is significantly shielded and appears upfield. This is a key diagnostic signal. |

| C2 / C4 | 73 - 76 | Methylene carbons adjacent to oxygen are strongly deshielded.[4][8] |

| C3 | 35 - 38 | Methine carbon, less deshielded than C2/C4. |

Trustworthiness through Analysis:

-

A total of 7 distinct signals are expected (4 aromatic CH, 2 quaternary aromatic, 2 for the oxetane CH₂, and 1 for the oxetane CH).

-

Ipso-Iodine Carbon (~97 ppm): The most revealing signal. The large electron cloud of the iodine atom induces shielding, shifting this carbon's resonance significantly upfield from other aromatic carbons. This is a classic example of the heavy atom effect and is a powerful confirmation of the iodine's position.

-

Oxetane Carbons: The C2 and C4 carbons are equivalent and appear as a single peak around 74 ppm, characteristic of carbons alpha to an ether oxygen in a strained ring.[8] The C3 carbon appears further upfield, consistent with a standard aliphatic methine carbon.

Caption: Categorization of ¹³C NMR signals by chemical environment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For 3-(2-Iodophenyl)oxetane, the presence of a heavy halogen and the strained ether ring dictates a predictable fragmentation pathway.

Experimental Protocol: MS Acquisition

-

Ionization Method: Electron Ionization (EI) is a suitable hard ionization technique for this relatively stable molecule, providing rich fragmentation data. Electrospray Ionization (ESI) could also be used for a softer ionization approach, which would emphasize the molecular ion.[9][10]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for a pure sample.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV (standard for library matching and producing reproducible fragmentation).[9]

-

Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak (M+•) and major fragment ions. Propose fragmentation mechanisms consistent with chemical principles.

Data Presentation & Interpretation

Molecular Formula: C₉H₉IO Molecular Weight: 259.97 g/mol

Table 3: Predicted Mass Spectrometry Data for 3-(2-Iodophenyl)oxetane

| m/z | Proposed Ion | Formula | Rationale |

| 260 | [M]+• | [C₉H₉IO]+• | Molecular Ion: The parent molecule with one electron removed. Expected to be of moderate to high intensity due to the stable aromatic ring. |

| 133 | [M - I]+ | [C₉H₉O]+ | Base Peak (likely): Loss of an iodine radical (•I) is a highly favorable fragmentation pathway for iodo-aromatics, leading to a stable cation. |

| 105 | [C₇H₅O]+ | [C₇H₅O]+ | Subsequent loss of ethylene (C₂H₄) from the [M - I]+ fragment via cleavage of the oxetane ring. |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, a common fragment in aromatic compounds. |

Trustworthiness through Analysis:

-

Molecular Ion: A clear peak at m/z 260 confirms the molecular weight. Since iodine is monoisotopic (¹²⁷I), there will be no characteristic M+2 peak as seen with chlorine or bromine.[11]

-

Key Fragmentation: The most significant fragmentation is the cleavage of the C-I bond. This is the weakest bond in the ion, and its loss results in a resonance-stabilized phenyl-oxetane cation at m/z 133. This peak is often the base peak in the spectrum. Further fragmentation of the oxetane ring can then occur.[12]

Visualization: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathway of 3-(2-Iodophenyl)oxetane under EI.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its covalent bonds.[13][14] It is an excellent technique for rapidly identifying the presence of key functional groups.

Experimental Protocol: IR Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be acquired from a thin film between two salt (NaCl or KBr) plates.[15]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: A background spectrum is first collected and automatically subtracted from the sample spectrum. Identify key absorption bands and assign them to specific functional group vibrations.

Data Presentation & Interpretation

Table 4: Predicted IR Absorption Bands for 3-(2-Iodophenyl)oxetane

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | sp² C-H bond vibrations are characteristically found above 3000 cm⁻¹.[15][16] |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | sp³ C-H bond vibrations of the oxetane ring appear below 3000 cm⁻¹.[16] |

| 1580, 1470, 1440 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~980 | Strong | C-O-C Asymmetric Stretch | The characteristic strong absorption for the strained ether linkage in an oxetane ring.[17] This is a key diagnostic peak. |

| ~750 | Strong | C-H Out-of-Plane Bend | Characteristic of ortho-disubstituted benzene rings. |

| < 600 | N/A | C-I Stretch | This vibration occurs in the far-IR region and is typically not observed with standard mid-IR instrumentation.[18] |

Trustworthiness through Analysis: The IR spectrum provides a rapid, self-validating checklist of functional groups. The clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches confirms the presence of both moieties. The most powerful diagnostic peak is the strong C-O-C stretch of the oxetane ring, which is a defining feature in the otherwise complex fingerprint region.[16][17]

Visualization: IR Functional Group Correlation

Caption: Correlation of molecular functional groups to their IR absorption regions.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of 3-(2-Iodophenyl)oxetane is a quintessential example of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collaboratively map out the complete carbon-hydrogen framework, with diagnostic signals like the upfield ipso-iodine carbon and the downfield oxetane protons providing definitive proof of structure. Mass spectrometry unequivocally confirms the molecular weight and reveals a logical fragmentation pattern dominated by the cleavage of the weak C-I bond. Finally, IR spectroscopy offers a rapid and reliable confirmation of the key functional groups—the aromatic ring and the strained ether. Together, these methods provide a robust, self-validating analytical package essential for quality control, reaction monitoring, and regulatory submission in any drug development program.

References

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Semantic Scholar. (2020, November 2).

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Wess, C., et al. (2020).

- Ramirez, A., et al. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC.

- Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids.

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Filo. (2025, June 21). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca...

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- ResearchGate. (2025, August 7).

- MSU Chemistry. (n.d.). Infrared Spectrometry.

- ResearchGate. (n.d.).

- eGyanKosh. (n.d.).

- YouTube. (2020, May 5).

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- eGyanKosh. (n.d.).

- Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 9. mdpi.com [mdpi.com]

- 10. whitman.edu [whitman.edu]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

The Strategic Incorporation of Substituted Aryloxetanes in Modern Drug Discovery: A Physicochemical Perspective

<

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with optimized pharmacological profiles is a central theme.[1] Among the vast arsenal of molecular scaffolds available to drug designers, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[2][3][4] This guide focuses specifically on substituted aryloxetanes, exploring the profound impact of this structural unit on the physicochemical properties that govern a molecule's journey through the body.[4][5] For researchers, scientists, and drug development professionals, understanding these properties is not merely an academic exercise; it is a critical component of rational drug design, enabling the fine-tuning of molecules to overcome challenges in absorption, distribution, metabolism, and excretion (ADME).[5] This document will serve as an in-depth technical resource, elucidating the unique advantages conferred by the aryloxetane moiety and providing practical, field-proven insights into its strategic application.

Chapter 1: The Oxetane Moiety - A Bioisostere with Unique Properties

The strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of medicinal chemistry. The oxetane ring has garnered significant attention as a versatile bioisostere for several common functional groups, most notably the gem-dimethyl and carbonyl groups.[3][6][7][8]

Oxetane as a gem-Dimethyl and Carbonyl Surrogate

The replacement of a gem-dimethyl group with an oxetane is a powerful strategy to modulate a molecule's physicochemical profile. While occupying a similar steric volume, the oxetane introduces a degree of polarity that the lipophilic gem-dimethyl group lacks.[2][3] This substitution can lead to a significant improvement in aqueous solubility and can be used to block metabolically labile C-H bonds without the associated increase in lipophilicity.[6][9]

Similarly, the oxetane ring can function as a bioisostere for a carbonyl group.[3][6][7][8] It possesses a comparable dipole moment and hydrogen bonding acceptor capability, allowing it to maintain key interactions with biological targets.[3][6] However, the oxetane is generally more metabolically stable than a ketone, which can be susceptible to reduction.[6]

The Three-Dimensional Advantage

A defining feature of the oxetane ring is its inherent three-dimensionality.[6][9] In an era where drug discovery programs are increasingly focused on moving away from "flat" molecules, the sp³-rich character of the oxetane scaffold offers a distinct advantage.[10] This non-planar structure can lead to improved target selectivity and better pharmacokinetic properties.[6] The oxetane ring is not perfectly planar but adopts a slightly puckered conformation, a subtlety that can be influenced by substitution and can impact binding to a target protein.[8][11]

Chapter 2: Key Physicochemical Properties of Substituted Aryloxetanes and Their Impact on Drug Discovery

The introduction of a substituted aryloxetane into a drug candidate can profoundly influence its overall physicochemical properties.[5][10] Understanding and optimizing these properties is crucial for a successful drug development campaign.

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a drug's absorption, distribution, and metabolism.[5][12] The incorporation of an oxetane ring can be a strategic tool to fine-tune lipophilicity.[10] For instance, replacing a lipophilic fragment with an oxetane can reduce the overall logP of a molecule, which can be beneficial for improving aqueous solubility and reducing off-target effects.[10] The electron-withdrawing nature of the oxetane can also decrease the basicity of adjacent nitrogen atoms, which in turn can lower a drug's overall lipophilicity.[11]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The polar nature of the oxetane ring makes it a valuable tool for enhancing the solubility of drug candidates.[3][10][13] Replacing a nonpolar group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility, in some cases by a factor of 4 to over 4000.[13][14] This improvement is attributed to the ability of the oxetane oxygen to act as a hydrogen bond acceptor, facilitating interactions with water molecules.[3]

Metabolic Stability

A drug's metabolic stability determines its half-life in the body. The oxetane ring is generally considered to be metabolically robust.[6][10] However, its stability can be influenced by the substitution pattern.[9][10] For instance, 3,3-disubstituted oxetanes are often more stable than other substitution patterns due to steric hindrance preventing access of metabolic enzymes to the C-O bonds.[9] While generally stable, it's important to note that the oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), which can be a metabolic clearance pathway.[7] The metabolic fate of an oxetane-containing compound is substrate-dependent, with some undergoing ring scission while others are oxidized at other positions.[10]

Conformational Analysis and Rigidity

The rigid nature of the oxetane ring can be advantageous in drug design.[11] By locking a portion of the molecule into a specific conformation, it can reduce the entropic penalty of binding to a target, potentially leading to higher potency. The slight puckering of the oxetane ring can also be exploited to orient substituents in a desired spatial arrangement for optimal target engagement.[8]

Hydrogen Bond Acceptor Strength

The oxygen atom in the oxetane ring is a competent hydrogen bond acceptor.[3] This property is crucial for interactions with biological targets, such as the hydroxyl group of a threonine residue in a binding pocket.[11] The ability to form hydrogen bonds also contributes to the improved aqueous solubility of oxetane-containing compounds.

Chapter 3: Experimental Determination of Physicochemical Properties - Protocols and Best Practices

Accurate determination of physicochemical properties is essential for guiding drug design. The following are standard, validated protocols for assessing key parameters.

Protocol: Determination of logP by Shake-Flask Method

The shake-flask method remains the gold standard for lipophilicity determination.

Principle: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer).

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing followed by separation.

-

Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.

-

Equilibration: Cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol: Kinetic Solubility Assay using Turbidimetry

This high-throughput method is widely used for early-stage drug discovery.

Principle: This assay measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated DMSO stock.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the microplate wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking. Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Principle: The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor (NADPH), and the disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer).

-

Initiation of Reaction: Add the test compound to the reaction mixture and pre-incubate for a few minutes at 37°C. Initiate the metabolic reaction by adding NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram of Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for assessing the physicochemical properties of substituted aryloxetanes.

Chapter 4: Structure-Property Relationships (SPR) of Substituted Aryloxetanes: A Data-Driven Approach

The systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to medicinal chemistry. For substituted aryloxetanes, understanding how different substituents on the aryl ring impact physicochemical properties is key to designing better drugs.

| Substitution Pattern | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility | Effect on Metabolic Stability |

| Electron-Withdrawing Groups (e.g., -F, -CF₃) | Generally increases logP | May decrease solubility | Can block sites of metabolism, increasing stability |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally increases logP | May decrease solubility | Can be sites of metabolism, decreasing stability |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Can decrease logP | Generally increases solubility | Can be sites for conjugation, affecting metabolism |

| Positional Isomerism (ortho, meta, para) | Can have subtle effects on logP and conformation | Can influence crystal packing and thus solubility | Can affect access of metabolic enzymes |

This table provides a generalized overview. The actual effects are highly dependent on the specific molecular context.

Chapter 5: Case Studies - The Role of Aryloxetanes in Drug Development Success Stories

The true value of a chemical motif is demonstrated by its successful application in drug discovery. Several clinical candidates and approved drugs incorporate the aryloxetane scaffold, highlighting its utility.

-

Rilzabrutinib: This Bruton's tyrosine kinase (BTK) inhibitor, recently approved for the treatment of pemphigus vulgaris, features a pendant oxetane group. The oxetane was introduced to reduce the basicity of a nearby amine, which in turn improved its pharmacokinetic profile.[7]

-

Ziresovir: An orally bioavailable respiratory syncytial virus (RSV) fusion protein inhibitor, ziresovir also contains an oxetane. Its incorporation was key to optimizing the drug's physicochemical properties for oral administration.[7]

-

EZH2 Inhibitors: In the development of inhibitors for the enzyme EZH2, the replacement of a tetrahydrofuran (THF) ring with a methoxymethyl-oxetane led to a compound with an optimal logD, drastically improved metabolic and solubility properties, and a better fit into the protein's binding pocket.[9]

Logical Relationship between Oxetane Properties and Drug-like Characteristics

Caption: How the inherent properties of aryloxetanes translate to improved drug-like characteristics.

Conclusion

Substituted aryloxetanes represent a powerful tool in the medicinal chemist's armamentarium. Their unique combination of physicochemical properties—polarity, rigidity, and metabolic stability—makes them highly effective for optimizing drug candidates.[3] By serving as versatile bioisosteres and providing a means to escape "flatland," aryloxetanes can help overcome common challenges in drug discovery, from poor solubility and metabolic instability to off-target toxicity.[10] As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the strategic incorporation of motifs like the substituted aryloxetane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.

- ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- YouTube. (2022, June 13). Physiochemical Properties in Drug Discovery.

- PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).

- Royal Society of Chemistry. (n.d.). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry.

- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

- ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- PubMed. (2008, August 7). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- BenchChem. (n.d.). The Impact of Oxetane on Aqueous Solubility: A Comparative Guide.

-

MDPI. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][10]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Retrieved from

- ResearchGate. (2025, November 6). Structure-Activity Relationships: Theory, Uses and Limitations.

- ResearchGate. (n.d.). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling | Request PDF.

- ResearchGate. (2025, August 7). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- PubMed Central (NIH). (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- DOI. (n.d.). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX.

- OpenOChem Learn. (n.d.). Conformational Analysis.

Sources

- 1. rajournals.in [rajournals.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. healthcareview.media [healthcareview.media]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Understanding the reactivity of the carbon-iodine bond in 3-(2-Iodophenyl)oxetane

Executive Summary

3-(2-Iodophenyl)oxetane represents a high-value pharmacophore scaffold where the oxetane ring acts as a metabolic bioisostere for carbonyl or gem-dimethyl groups, enhancing aqueous solubility and reducing lipophilicity (

The central technical challenge is the "Reactivity-Stability Paradox" : The C-I bond requires activation (oxidative addition or metallation), yet the oxetane ring is highly strained (~110 kJ/mol) and susceptible to Lewis-acid-mediated ring opening. This guide delineates the operational windows for exploiting the C-I bond without compromising the oxetane core, focusing on steric constraints imposed by the ortho-substitution and the avoidance of electrophilic decomposition pathways.

Structural Analysis & Electronic Properties

The Ortho-Effect & Steric Environment

The iodine atom at the ortho position (C2) relative to the oxetane attachment (C3) creates a distinct steric environment compared to meta or para isomers.

-

Steric Clashing: The bulky iodine atom forces the oxetane ring to twist out of coplanarity with the phenyl ring to minimize

strain. This conformation impacts catalyst approach during oxidative addition. -

Catalyst Implications: Standard tetrakis(triphenylphosphine)palladium(0) is often insufficient due to this steric crowding. Ligands with smaller cone angles or specific "flexible steric bulk" (e.g., biaryl phosphines like SPhos or XPhos) are required to facilitate the oxidative addition step.

The Oxetane Vulnerability

While oxetanes are kinetically stable to basic and nucleophilic conditions (making them compatible with Suzuki/Buchwald couplings), they are thermodynamically unstable toward acid-catalyzed ring opening.

-

Forbidden Reagents: Strong Lewis acids (

, -

Hidden Risks: Lithium-halogen exchange generates Lithium Iodide (

), which can act as a mild Lewis acid in non-coordinating solvents, potentially triggering polymerization or ring expansion.

Pathway A: Metal-Catalyzed Cross-Coupling (The Robust Route)

Palladium-catalyzed cross-coupling is the most reliable method for functionalizing the C-I bond in this substrate. The oxetane ring tolerates the basic aqueous conditions typical of Suzuki-Miyaura couplings.

Catalyst & Ligand Selection

Due to the ortho-iodine, "first-generation" catalysts often stall.

-

Recommended System: Pd(OAc)₂ / SPhos or XPhos Pd G3 .

-

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition into the C-I bond) and bulky enough to promote reductive elimination, yet flexible enough to accommodate the ortho-substituent.

Base Selection

Avoid hydroxide bases (

-

Optimal Bases:

(anhydrous or aq.) or

Visualization: Cross-Coupling Decision Logic

Figure 1: Decision logic for catalyst selection emphasizing the necessity of specialized ligands for ortho-substituted oxetane aryls.

Pathway B: Metallation (The High-Risk Route)

Converting the C-I bond to a nucleophile (C-Li or C-Mg) allows for reaction with electrophiles (aldehydes, ketones). However, this is the danger zone for oxetanes.

Lithium-Halogen Exchange

Traditional

The Solution: Turbo-Grignard ( )

The use of the Knochel Turbo-Grignard reagent is the gold standard for this substrate.

-

Mechanism: Fast I/Mg exchange occurs between -40°C and -20°C.

-

Advantage: The

breaks up polymeric aggregates, increasing reactivity of the exchange while the magnesium species is less oxophilic/Lewis-acidic toward the oxetane ring compared to pure organolithiums. -

Temperature Control: Crucial. Above 0°C, the Grignard may attack the oxetane (though 3-substitution provides some steric protection).

Data Summary: Metallation Stability

| Method | Reagent | Temp | Risk Level | Primary Failure Mode |

| Classical | -78°C | High | Ring opening via Lewis acid ( | |

| Radical | Reflux | Extreme | Wurtz coupling / Ring destruction | |

| Turbo | -30°C | Low | Stable magnesiate species formed |

Experimental Protocols

Protocol 4.1: Chemoselective Suzuki Coupling

This protocol minimizes hydrolytic stress on the oxetane while overcoming steric hindrance.

-

Setup: Charge a reaction vial with 3-(2-iodophenyl)oxetane (1.0 equiv), Boronic Acid (1.2 equiv),

(2.0 equiv), and XPhos Pd G3 (2-5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Reaction: Seal and heat to 60–80°C. Monitor by LCMS.

-

Note: Do not exceed 100°C. If conversion is slow, add more catalyst rather than increasing temperature.

-

-

Workup: Dilute with EtOAc, wash with water (pH 7). Avoid acidic washes (e.g., 1M HCl) which will open the ring during workup.

Protocol 4.2: Turbo-Grignard Exchange & Trapping

Designed to generate the nucleophile without ring fragmentation.

-

Drying: Flame-dry a flask under Argon.

-

Dissolution: Dissolve 3-(2-iodophenyl)oxetane (1.0 equiv) in anhydrous THF (0.5 M).

-

Cooling: Cool the solution to -40°C .

-

Exchange: Dropwise add

(1.3 M in THF, 1.1 equiv). -

Aging: Stir at -40°C for 30–60 minutes.

-

Validation: Quench a small aliquot with

and check NMR/MS for deuterium incorporation (disappearance of Iodine peak) to confirm exchange.

-

-

Electrophile Addition: Add the electrophile (e.g., benzaldehyde) slowly.

-

Quench: Warm to 0°C and quench with saturated

(mildly acidic, safe for short exposure).

Mechanistic Pathways & Risks

The following diagram illustrates the divergent pathways based on reagent choice.

Figure 2: Divergent reactivity pathways showing safe zones (Green/Yellow) vs. degradation zones (Red).

References

-

Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Bao, R. L.-Y., & Zhao, L. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

Sources

A Technical Guide to 3-(2-Iodophenyl)oxetane: Synthesis, Sourcing, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Role of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern medicinal chemistry. Its unique stereoelectronic properties, including a high dipole moment, the ability to act as a hydrogen bond acceptor, and its compact, three-dimensional structure, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1] The incorporation of an oxetane moiety can favorably modulate key drug-like properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] This guide focuses on a specific, yet increasingly relevant building block: 3-(2-Iodophenyl)oxetane. The presence of an iodine atom at the ortho position of the phenyl ring provides a versatile handle for further chemical elaboration through various cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs.

Part 1: Commercial Availability and Sourcing Strategy

Table 1: Commercial Availability of Related 3-(Haloaryl)oxetanes

| Compound Name | Supplier | CAS Number | Notes |

| 3-(3-Bromophenyl)oxetane | Fluorochem | 1044507-52-9 | Available in research quantities. |

| 3-(2-Bromophenyl)oxetane | BLD Pharm | 1425412-25-4 | Listed for research use. |

Given the limited commercial availability of the target compound, a de novo synthesis approach is the most practical strategy for obtaining 3-(2-Iodophenyl)oxetane.

Part 2: Proposed Synthetic Strategy: A Focus on Suzuki-Miyaura Coupling

The synthesis of 3-aryloxetanes is often achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoborane and an organic halide, is a particularly powerful and versatile method for this transformation.[2][3] A plausible and efficient route to 3-(2-Iodophenyl)oxetane involves the Suzuki-Miyaura coupling of an oxetane-derived boronic acid or ester with a suitable di-iodinated aromatic partner.

Experimental Workflow: A Two-Step Approach

A logical synthetic sequence would first involve the preparation of an oxetane-3-boronic acid pinacol ester, a stable and readily handled intermediate. This can then be coupled with 1,2-diiodobenzene under standard Suzuki-Miyaura conditions.

Caption: Proposed two-step synthesis of 3-(2-Iodophenyl)oxetane.

Detailed Experimental Protocol

Step 1: Synthesis of Oxetane-3-boronic acid pinacol ester

-

Rationale: This step creates a stable, solid oxetane building block that is amenable to purification and subsequent cross-coupling. The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient borylation.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoazetidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford oxetane-3-boronic acid pinacol ester.

-

Step 2: Suzuki-Miyaura Coupling to yield 3-(2-Iodophenyl)oxetane

-

Rationale: The choice of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is common for Suzuki couplings.[4] A mixed solvent system including water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Using an excess of the di-iodinated coupling partner can help to favor the mono-arylated product.

-

Procedure:

-

To a round-bottom flask, add oxetane-3-boronic acid pinacol ester (1.0 eq.), 1,2-diiodobenzene (1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq.).

-

Heat the reaction mixture to reflux (around 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(2-Iodophenyl)oxetane.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 3-(2-iodophenyl)oxetane scaffold is a valuable building block for creating novel chemical entities with potential therapeutic applications. The oxetane moiety itself can act as a bioisostere for other functional groups, while the iodo-substituent provides a reactive handle for diversification.

The Oxetane Ring as a Bioisosteric Element

The oxetane unit can be used to replace gem-dimethyl or carbonyl groups in a lead molecule. This substitution can lead to improvements in:

-

Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the solubility of a compound, a critical parameter for oral bioavailability.

-

Metabolic Stability: Replacement of metabolically labile groups with the more stable oxetane ring can lead to an improved pharmacokinetic profile.

-

Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (logP) of a molecule, which is crucial for cell permeability and target engagement.

The 2-Iodophenyl Group as a Gateway for Diversification

The true utility of 3-(2-Iodophenyl)oxetane lies in the synthetic versatility of the carbon-iodine bond. This functional group can readily participate in a variety of powerful cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

Caption: Diversification of 3-(2-Iodophenyl)oxetane via cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Further reaction of the iodo-group with various aryl or heteroaryl boronic acids can introduce additional aromatic systems, expanding the chemical space and allowing for the exploration of structure-activity relationships.[5]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines to the scaffold.[6][7] This is a particularly important transformation in medicinal chemistry, as amine functionalities are prevalent in many drug molecules.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to compounds containing a rigid alkynyl linker, which can be useful for probing binding pockets of biological targets.

-

Heck Coupling: This reaction allows for the introduction of vinyl groups, which can serve as handles for further functionalization.

The strategic incorporation of the 3-(2-iodophenyl)oxetane motif can thus lead to the development of novel drug candidates with improved physicochemical properties and potent biological activity. Recent studies have highlighted the successful application of 3-phenyloxetane derivatives as agonists for the glucagon-like peptide-1 receptor (GLP-1R), demonstrating their potential in the treatment of type 2 diabetes and obesity.[8][9]

Conclusion

References

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. (2024, August 14). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Study on Synthesis Of Oxetan-3-ol. (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. [Link]

-

Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals. [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]

-

Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (n.d.). ResearchGate. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, October 12). PubMed. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (n.d.). Organic Letters - ACS Publications. [Link]

-

Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. (2024, September 12). PubMed. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

-

Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][8][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025, August 6). ResearchGate. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

Technical Guide: Safety and Handling of 3-(2-Iodophenyl)oxetane

CAS Number: 1820641-89-1 Molecular Formula: C₉H₉IO Molecular Weight: 260.07 g/mol Class: Aryl-Substituted Oxetane / Aryl Iodide[1][2]

Part 1: Executive Summary & Structural Analysis

The "Spring-Loaded" Bioisostere

3-(2-Iodophenyl)oxetane is a high-value synthetic intermediate used primarily in medicinal chemistry as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[2] Its value lies in the oxetane ring’s ability to modulate physicochemical properties (solubility, lipophilicity) without introducing chirality at the 3-position.

However, its utility comes with a dual-hazard profile derived from its two reactive centers:[2]

-

The Oxetane Ring: A strained 4-membered ether (strain energy ~106 kJ/mol).[2][3] While kinetically stable to many nucleophiles, it is thermodynamically unstable in the presence of Lewis or Brønsted acids, leading to rapid ring-opening polymerization or degradation.

-

The Aryl Iodide: The C–I bond at the ortho position is highly reactive toward palladium-catalyzed cross-coupling (Suzuki, Heck) but is also photosensitive , prone to homolytic cleavage under ambient light.

Core Directive: Treat this compound as a temperature-sensitive, light-sensitive, and acid-intolerant intermediate.

Part 2: Hazard Identification & Mechanistic Safety

Reactivity Matrix

| Reactive Center | Trigger | Consequence | Prevention Strategy |

| Oxetane Ring | Acids (H⁺, BF₃, AlCl₃) | Exothermic Ring Opening / Polymerization | Strictly Basic/Neutral Conditions. Avoid acid-washed glassware.[2] |

| Oxetane Ring | High Heat (>100°C) | Thermal Decomposition | Store at 2–8°C . Monitor reaction exotherms. |

| Aryl Iodide | UV / Visible Light | Photolytic Deiodination (Radical formation) | Use Amber Glassware or foil wrap. |

| Aryl Iodide | Pd(0) / Cu(I) | Cross-Coupling (Intended) / Homocoupling (Side reaction) | Exclude O₂ during catalysis to prevent homocoupling. |

Toxicological "Read-Across" Profile

Specific toxicological data for this derivative is limited.[2] The following is derived from Structural Activity Relationship (SAR) analysis of oxetanes and aryl halides.

-

Skin/Eye Irritation (High Probability): Oxetanes are alkylating agents. Direct contact may cause significant irritation or corneal damage.

-

Respiratory Sensitization: Inhalation of mists or dusts may trigger asthmatic responses due to the alkylating potential of the strained ring.

-

Target Organ Toxicity: The iodine moiety suggests potential thyroid effects upon chronic exposure, though acute handling risks focus on chemical burns.

Part 3: Storage & Stability Protocols

The "Golden Rules" of Storage

Failure to adhere to these storage conditions will result in the formation of ring-opened alcohols (via hydrolysis) or liberated iodine (purple discoloration).

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Why: Retards the rate of spontaneous ring-opening hydrolysis.[2]

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Why: Oxygen can promote radical degradation of the iodide; moisture promotes acid-catalyzed hydrolysis of the oxetane.[2]

-

-

Container: Amber Hydrolytic Class 1 Glass with a Teflon-lined cap.[2]

-

Crucial: Do NOT store in the same secondary container as acidic reagents (e.g., HCl, TFA, Acyl Chlorides). Acid fumes can permeate septa and initiate polymerization.

-

Part 4: Operational Handling Workflow

A. Weighing & Transfer

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

-

Environment: Weigh inside a fume hood. For quantities >1g, use an inert atmosphere glovebox.

-

Tooling: Use anti-static spatulas. Avoid metal spatulas if the compound appears discolored (free iodine reacts with metals).

B. Reaction Setup (The "No-Acid" Rule)

When using 3-(2-Iodophenyl)oxetane in cross-coupling reactions:

-

Solvent Choice: Use anhydrous, non-acidic solvents (THF, DMF, Toluene). Avoid unneutralized chloroform (often contains HCl traces).

-

Base Buffer: Always include a mild base (e.g., K₂CO₃, Et₃N) in the reaction mixture before adding the oxetane. This neutralizes any adventitious acid generated during the reaction.

-

Lewis Acids: If a Lewis Acid (e.g., MgBr₂, BF₃) is required for a specific transformation, add it dropwise at -78°C to control the exotherm of coordination/ring-opening.

C. Workup & Quenching

-

Never quench with strong acid.

-

Protocol: Quench reactions with Saturated Aqueous NaHCO₃ or NH₄Cl .

-

Extraction: Extract immediately. Do not leave the oxetane sitting in an aqueous layer for extended periods.

Part 5: Emergency Response & Waste Disposal

Spill Management

-

Small Spill (<5 mL/g):

-

Do NOT use acidic clay absorbents (e.g., Fuller's earth) as this may cause an exothermic polymerization fire.

-

Cover with Sodium Carbonate (Na₂CO₃) or basic sand.

-

Sweep into a container and label "Halogenated Organic Hazard".

-

-

Skin Exposure: Wash with soap and water for 15 minutes. If yellow/brown staining occurs (iodine release), treat with a dilute sodium thiosulfate solution.

Waste Disposal

-

Segregation: Halogenated Organic Waste .

-

Labeling: Clearly mark as "Contains Aryl Iodide" and "Strained Ring - Potential Alkylator".[2]

-

Destruction: High-temperature incineration with scrubbers (for Iodine/HI capture).

Part 6: Visual Safety Workflow

The following diagram outlines the critical decision logic for handling 3-(2-Iodophenyl)oxetane to prevent degradation.

Caption: Decision logic for safe handling, emphasizing visual inspection for degradation and specific precautions for acid-catalyzed vs. cross-coupling workflows.

References

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chemical Reviews, 116(19), 12150–12233. [Link]

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Bioisosteres." Angewandte Chemie International Edition, 49(48), 8900-8935. [Link]

-

National Institutes of Health (NIH). (2025). Safe Handling of Hazardous Drugs Guidelines. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 3-(2-Iodobenzyl)oxetane (Structural Analog). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(2-Iodophenyl)oxetane

Introduction: The Strategic Union of Oxetanes and Privileged Scaffolds

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced physicochemical properties is paramount. The oxetane motif has emerged as a valuable four-membered saturated heterocycle, prized for its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, improve aqueous solubility, and favorably modulate metabolic stability.[1] Concurrently, the Buchwald-Hartwig amination stands as a cornerstone of carbon-nitrogen bond formation, enabling the facile synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals and agrochemicals.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, superseding harsher, classical methods.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a substrate of significant interest: 3-(2-Iodophenyl)oxetane. The successful coupling of this substrate with a diverse range of primary and secondary amines opens a direct and modular route to novel molecular scaffolds incorporating the desirable oxetane moiety. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The generally accepted catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 3-(2-Iodophenyl)oxetane to form a Pd(II) intermediate.[1][2]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.[2]

It is important to note that with aryl iodides, the formation of stable palladium iodide dimer species can sometimes inhibit the catalytic cycle. The use of appropriate ligands, particularly bidentate phosphine ligands, can help mitigate this issue by preventing the formation of these off-cycle dimers.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-(2-Iodophenyl)oxetane with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Reagents and Equipment:

-

3-(2-Iodophenyl)oxetane

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Analytical tools for reaction monitoring (TLC, GC-MS, or LC-MS)

Reaction Setup and Execution:

-

Preparation: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add 3-(2-Iodophenyl)oxetane (1.0 equiv), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the palladium mol%).

-

Addition of Base and Amine: To the solid mixture, add the base (e.g., 1.2-2.0 equiv) and the amine (1.1-1.5 equiv). If the amine is a solid, it can be added in the previous step.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Monitoring: Stir the reaction mixture vigorously and monitor its progress periodically by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

Workup and Purification:

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl oxetane product.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended Starting Point | Optimization Considerations |

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol %) | Modern palladacycle pre-catalysts (e.g., G3 or G4) can offer improved activity and air stability.[4] |

| Ligand | XPhos or RuPhos (1.2-2.4 mol %) | For primary amines, BrettPhos can be an excellent choice. Ligand choice is critical and often substrate-dependent.[5] |

| Base | NaOtBu (1.4 equiv) | For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures.[6] |

| Solvent | Toluene or Dioxane | The choice of solvent can influence reaction rates and solubility of intermediates. |

| Temperature | 100 °C | Temperature can be adjusted to control the reaction rate. Lower temperatures may be possible with highly active catalyst systems. |

| Amine Stoichiometry | 1.2 equiv | A slight excess of the amine is generally used to ensure complete consumption of the aryl iodide. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium pre-catalyst and ensure proper inert atmosphere techniques. Consider using a more active pre-catalyst. |

| Inappropriate ligand | Screen a panel of ligands. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[7] | |

| Insufficiently strong base | Switch to a stronger base like LiHMDS or KHMDS, especially for less acidic amines. | |

| Side Product Formation | Hydrodehalogenation | This can occur, particularly with electron-deficient aryl halides. Optimizing the ligand and reaction temperature can minimize this side reaction. |

| Oxetane ring opening | While generally stable under these conditions, prolonged reaction times at very high temperatures or with highly nucleophilic/basic conditions could potentially lead to ring opening. Monitor for byproducts and consider milder conditions if observed. | |

| Difficulty in Purification | Residual catalyst/ligand | Proper workup and careful column chromatography are essential. A silica gel plug filtration of the crude reaction mixture can sometimes remove a significant portion of the palladium residues. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 3-(2-Iodophenyl)oxetane represents a powerful and versatile method for the synthesis of novel, oxetane-containing arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide array of valuable compounds for drug discovery and development. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

-

Prototypical Buchwald-Hartwig amination mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Buchwald‐Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-